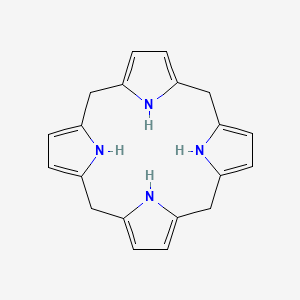
Porphyrinogen
货号 B1241876
分子量: 316.4 g/mol
InChI 键: VCRBUDCZLSQJPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05877165
Procedure details


A boronated porphyrin of the present invention, NiTCP, was synthesized using Lindsey's cyclization method as shown in Reaction Scheme 1. Pyrrole-3,4-diacetic acid dimethyl ester (prepared according to Chiusoli et al., 1989) in the amount of 79 mg and 3-o-carboranylmethyloxybenzaldehyde (prepared according to Miura et al., 1990) in the amount of 91 mg were dissolved in 20 ml of CH2Cl2 and then deoxygenated with nitrogen (N2) for 20 minutes. 15 μl of BF3.Et2O was added and then allowed to stir at 25° C. under N2 for approximately 1.5 hours to form an intermediate porphyrinogen.
Name
boronated porphyrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Pyrrole-3,4-diacetic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[B]1[B]C([B]B(C(OCC(OC(B(C2[B][B][B][B]2)[B]C2[B][B][B][B]2)=O)[C:18]2[C:40]3[NH:41][C:20](=[CH:21][C:22]4[NH:26][C:25]([CH:27]=[C:28]5[N:32]=[C:31]([CH:33]=[C:34]6[N:38]=[C:37]([CH:39]=3)[C:36](C)=[C:35]6CCC(O)=O)[C:30](CCC(O)=O)=[C:29]5C)=[C:24](C)[C:23]=4C(OC(B(C3[B][B][B][B]3)[B]C3[B][B][B][B]3)=O)COC(B(C3[B][B][B][B]3)[B]C3[B][B][B][B]3)=O)[C:19]=2C)=O)C2[B][B][B][B]2)[B][B]1.COC(=O)CC1C(CC(OC)=O)=CNC=1>C(Cl)Cl>[CH2:21]1[C:22]2[NH:26][C:25](=[CH:24][CH:23]=2)[CH2:27][C:28]2[NH:32][C:31](=[CH:30][CH:29]=2)[CH2:33][C:34]2[NH:38][C:37](=[CH:36][CH:35]=2)[CH2:39][C:40]2[NH:41][C:20]1=[CH:19][CH:18]=2 |^1:0,1,3,13,14,15,16,17,19,20,21,22,65,66,67,68,69,71,72,73,74,81,82,83,84,85,87,88,89,90,96,97,98,99,100,101|
|
Inputs


Step One
|
Name
|
boronated porphyrin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[B]1[B][B]C([B]1)[B]B(C2[B][B][B][B]2)C(=O)OCC(C3=C(C4=CC5=C(C(=C(N5)C=C6C(=C(C(=N6)C=C7C(=C(C(=N7)C=C3N4)C)CCC(=O)O)CCC(=O)O)C)C)C(COC(=O)B([B]C8[B][B][B][B]8)C9[B][B][B][B]9)OC(=O)B([B]C1[B][B][B][B]1)C1[B][B][B][B]1)C)OC(=O)B([B]C1[B][B][B][B]1)C1[B][B][B][B]1
|
Step Two
|
Name
|
Pyrrole-3,4-diacetic acid dimethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CNC=C1CC(=O)OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at 25° C. under N2 for approximately 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as shown in Reaction Scheme 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
deoxygenated with nitrogen (N2) for 20 minutes
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
15 μl of BF3.Et2O was added
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
